![molecular formula C12H15NO4 B1319641 4-(2-Acetamidophenoxy)butanoic acid CAS No. 1016689-67-0](/img/structure/B1319641.png)
4-(2-Acetamidophenoxy)butanoic acid
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Overview
Description
4-(2-Acetamidophenoxy)butanoic acid is a chemical compound with the CAS number 1016689-67-0 . It is a solid substance and has a molecular weight of 237.26 .
Molecular Structure Analysis
The molecular formula of 4-(2-Acetamidophenoxy)butanoic acid is C12H15NO4 . The InChI code is 1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) .Scientific Research Applications
Computational Chemistry
In silico studies involving 4-(2-Acetamidophenoxy)butanoic acid can provide insights into its reactivity and interaction with other molecules. Computational models can predict its behavior in various scenarios, aiding in the design of experiments and the interpretation of data.
Each of these applications leverages the unique chemical structure of 4-(2-Acetamidophenoxy)butanoic acid , which includes an acetamido group linked to a phenoxy moiety, attached to a butanoic acid chain. This structure offers multiple points of functionalization and interaction with biological systems, making it a versatile compound in scientific research .
Safety And Hazards
properties
IUPAC Name |
4-(2-acetamidophenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRRFGMJNVAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetamidophenoxy)butanoic acid |
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